Chromium(III) 2-ethylhexanoate
Overview
Description
Chromium(III) 2-ethylhexanoate, with the chemical formula C₂₄H₄₅CrO₆, is a coordination complex of chromium and 2-ethylhexanoate. This compound is known for its green appearance and is soluble in mineral spirits . It is primarily used as a catalyst in various industrial processes, including the selective trimerization of ethylene to produce linear alpha olefins such as 1-hexene and 1-octene .
Mechanism of Action
Target of Action
Chromium(III) 2-ethylhexanoate is a coordination complex of chromium and ethylhexanoate . Its primary target is the ethylene molecule . The compound plays a crucial role in the industrial production of linear alpha olefins, particularly 1-hexene or 1-octene .
Mode of Action
This compound, in combination with 2,5-dimethylpyrrole, forms the Phillips selective ethylene trimerisation catalyst . This catalyst is used to promote the trimerization of ethylene, a process that results in the formation of linear alpha olefins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ethylene trimerisation pathway . The compound acts as a catalyst in this process, promoting the conversion of ethylene into linear alpha olefins . The downstream effects of this process include the production of various industrial chemicals, including 1-hexene and 1-octene .
Pharmacokinetics
It’s known that the compound is harmful by inhalation, in contact with skin and if swallowed, and irritating to eyes, respiratory system and skin .
Result of Action
The primary result of this compound’s action is the production of linear alpha olefins, particularly 1-hexene or 1-octene . These compounds are important in various industrial applications, including the production of polyethylene, detergents, and other chemicals .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s catalytic activity may be affected by the presence of other substances in the reaction mixture . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pressure .
Biochemical Analysis
Biochemical Properties
Chromium(III) 2-ethylhexanoate plays a significant role in biochemical reactions, particularly in catalysis. It interacts with various enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, it forms a complex with 2,5-dimethylpyrrole to create the Phillips selective ethylene trimerisation catalyst . This interaction is crucial for the industrial production of linear alpha olefins. The nature of these interactions involves the coordination of chromium with the ligands, enhancing the catalytic activity and selectivity of the reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can cause oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, it can interfere with cellular metabolism by inhibiting or activating specific enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, altering their activity. For example, it can inhibit the activity of ATP synthase by binding to its beta-subunit, leading to reduced ATP production . This inhibition can have downstream effects on cellular energy metabolism and overall cell function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions and improve metabolic efficiency. At high doses, it can be toxic and cause adverse effects . Studies have shown that high doses of this compound can lead to oxidative stress, DNA damage, and apoptosis in animal cells. These toxic effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . The compound’s ability to modulate enzyme activity makes it a valuable tool for studying metabolic pathways and their regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can bind to transport proteins and be carried to various cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules. Once inside the cell, this compound can accumulate in specific organelles, affecting their function and activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy metabolism. The precise localization of this compound within the cell determines its specific effects on cellular function and biochemical reactions.
Preparation Methods
Chromium(III) 2-ethylhexanoate can be synthesized through the mechanochemical interaction of chromium(III) chloride with sodium 2-ethylhexanoate without a solvent, followed by heating the reaction mixture . This method is efficient and avoids the use of solvents, making it more environmentally friendly. In industrial settings, the compound is often produced in combination with 2,5-dimethylpyrrole to form the Phillips selective ethylene trimerization catalyst .
Chemical Reactions Analysis
Chromium(III) 2-ethylhexanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: It can be reduced in the presence of strong reducing agents.
Substitution: The compound can participate in substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common reagents used in these reactions include triethylaluminum and bidentate nitrogen-containing ligands such as 2,2’-bipyridine and 1,10-phenanthroline . Major products formed from these reactions include various oligomeric derivatives of ethylene .
Scientific Research Applications
Chromium(III) 2-ethylhexanoate has several scientific research applications:
Biology and Medicine:
Comparison with Similar Compounds
Chromium(III) 2-ethylhexanoate can be compared with other chromium(III) compounds such as:
- Chromium(III) acetate
- Chromium(III) acetylacetonate
- Chromium(III) chloride
- Chromium(III) nitrate
What sets this compound apart is its specific use in the selective trimerization of ethylene, which is not a common application for the other chromium(III) compounds . This unique application highlights its importance in industrial catalysis.
Properties
IUPAC Name |
chromium(3+);2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Cr/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKDDMYJLXVBNI-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45CrO6 | |
Record name | Chromium(III) 2-ethylhexanoate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chromium(III)_2-ethylhexanoate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890576 | |
Record name | Chromium(III) 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70890576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 50.9% 2-ethylhexanoic acid solution: Green liquid; [Alfa Aesar MSDS] | |
Record name | Hexanoic acid, 2-ethyl-, chromium(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chromium(III) 2-ethylhexanoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19571 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3444-17-5 | |
Record name | Chromium tris(2-ethylhexanoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003444175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, chromium(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chromium(III) 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70890576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chromium tris((2-ethylhexanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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